2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid
Description
Chemical Structure: The compound features a 4-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 1-fluorovinyl substituent at the 3-position, and an acetic acid moiety .
- Molecular Formula: C₁₀H₁₇NO₄
- Molecular Weight: 215.25 g/mol
- CAS No.: 183062-96-6
- Applications: Used as a reagent or catalyst in organic synthesis, particularly in esterification and decarboxylative borylation reactions .
- Safety Profile: Causes skin/eye irritation; requires handling in ventilated areas with PPE .
Properties
IUPAC Name |
2-[3-(1-fluoroethenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-8(13)12(5-9(15)16)6-14(7-12)10(17)18-11(2,3)4/h1,5-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXASAPKBJTXORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C(=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorovinyl Group: This step may involve the use of fluorinating agents and vinylation reactions.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used to protect amine functionalities during synthesis and is removed under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorovinyl group.
Reduction: Reduction reactions could target the azetidine ring or the fluorovinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorovinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a saturated azetidine compound.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Use in the production of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with fluorovinyl groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azetidine ring may also play a role in binding to biological targets.
Comparison with Similar Compounds
Structural Analogs with Modified Rings or Substituents
Table 1: Key Structural and Functional Differences
| Compound Name | Ring Type | Substituents | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid | Azetidine (4) | 1-Fluorovinyl | 215.25 | High ring strain; electron-withdrawing fluorovinyl enhances reactivity | |
| 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | Piperidine (6) | 3,3-Difluoro | 279.28 | Larger ring reduces strain; difluorination increases lipophilicity | |
| 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid | Piperidine (6) | Pyrazole-4-yl | 309.36 | Pyrazole adds aromaticity; potential for H-bonding interactions | |
| 2-(1-(Tert-Butoxycarbonyl)-3-Methoxyazetidin-3-yl)acetic acid | Azetidine (4) | 3-Methoxy | 259.29 | Methoxy (electron-donating) alters electronic environment vs. fluorovinyl | |
| 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid | Azetidine (4) | Indol-2-yl, amino | 345.39 | Indole enables π-π stacking; amino group introduces basicity |
Research Findings and Reactivity Trends
Synthetic Utility :
- The parent compound (without fluorovinyl) achieves 75% yield in decarboxylative borylation reactions . Fluorovinyl may reduce yields due to steric/electronic effects.
- Piperidine analogs (e.g., 3,3-difluoro) are preferred in drug discovery for improved metabolic stability .
Electronic Effects :
- Fluorine Substituents : The 1-fluorovinyl group in the target compound is electron-withdrawing, activating the azetidine ring for nucleophilic attacks. In contrast, 3-methoxyazetidine (electron-donating) shows reduced reactivity in electrophilic substitutions .
- Aromatic Groups : Pyrazole and indole derivatives exhibit enhanced binding to aromatic residues in proteins, making them valuable in kinase inhibitor design .
Conformational Flexibility :
- Azetidine’s smaller ring increases strain, favoring ring-opening reactions. Piperidine analogs (6-membered) offer greater conformational flexibility, improving target engagement in medicinal chemistry .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorovinyl moiety attached to an azetidine ring. Its chemical formula is with a molecular weight of approximately 201.25 g/mol. The presence of the fluorovinyl group may influence its interaction with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with azetidine structures often exhibit activity as enzyme inhibitors or modulators. The specific mechanisms for 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid are still under investigation, but its structural similarity to known inhibitors suggests it may interact with various biological pathways, including those related to amino acid transporters.
In Vitro Studies
In vitro studies have shown that related azetidine derivatives can inhibit the uptake of certain amino acids in cell lines. For example, studies on fluorinated derivatives indicate significant inhibition rates (77–92%) on amino acid transporters, suggesting that 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid may similarly affect amino acid transport mechanisms .
Case Study 1: Amino Acid Transport Inhibition
A study focused on the uptake inhibition of L-amino acids by azetidine derivatives demonstrated that modifications such as fluorination significantly enhance inhibitory effects on amino acid transporters. The compound might exhibit similar properties, potentially making it a candidate for further drug development targeting metabolic disorders .
Case Study 2: Synthesis and Evaluation
Another investigation synthesized various azetidine derivatives and evaluated their biological activity. The findings suggested that structural modifications, including the introduction of fluorinated groups, could lead to improved binding affinities and selectivity towards specific receptors or enzymes . This highlights the potential for 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid to be developed as a selective inhibitor.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
